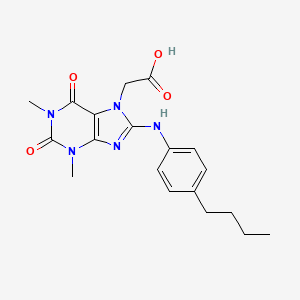![molecular formula C22H20ClN7 B3413354 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946218-67-3](/img/structure/B3413354.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Vue d'ensemble
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pteridine core substituted with a phenylamine group
Mécanisme D'action
Target of Action
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). The Alpha-1A adrenergic receptor is a type of adrenergic receptor, and its activation leads to a decrease in blood pressure.
Mode of Action
This compound interacts with its targets by binding to them, which leads to a series of biochemical reactions. For the 5-HT2A receptor, the compound acts as a ligand, binding to the receptor and causing a conformational change . This change can then trigger a cascade of intracellular events, leading to the observed physiological effects.
Biochemical Pathways
Upon binding to the 5-HT2A receptor, the compound can affect various biochemical pathways. One of the key pathways is the serotonin signaling pathway, which plays a crucial role in many biological processes, including the regulation of mood, appetite, and sleep. Similarly, the interaction with the Alpha-1A adrenergic receptor can influence the adrenergic signaling pathway, affecting processes such as smooth muscle contraction and neurotransmitter release .
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific physiological context. In general, activation of the 5-HT2A receptor can lead to various effects, such as constriction of smooth muscles, changes in platelet shape, and modulation of the release of various neurotransmitters . Similarly, activation of the Alpha-1A adrenergic receptor typically results in smooth muscle contraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Coupling with Pteridine Core: The piperazine intermediate is then coupled with a pteridine derivative, such as 4-chloropteridine, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the pteridine core or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pteridine or phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the modulation of biological pathways and the development of new drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine: Similar structure with a different halogen substitution.
2-[4-(3-bromophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine: Bromine substitution instead of chlorine.
2-[4-(3-methylphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine: Methyl group substitution.
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs. The presence of the 3-chlorophenyl group can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7/c23-16-5-4-8-18(15-16)29-11-13-30(14-12-29)22-27-20-19(24-9-10-25-20)21(28-22)26-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECYDSUBFYXZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413281.png)
![(2E)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B3413283.png)



![3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3413315.png)

![N-(2,5-dimethoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B3413335.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3413343.png)

![3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B3413358.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide](/img/structure/B3413361.png)
![4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B3413363.png)
![3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B3413376.png)
